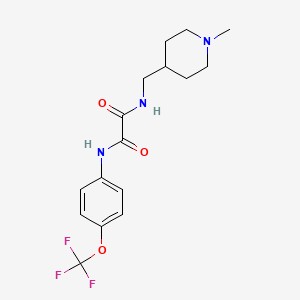

N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

N1-((1-Methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a bis-amide compound characterized by:

- N1-Substituent: A 1-methylpiperidin-4-ylmethyl group, which introduces a tertiary amine and a bicyclic structure that may enhance blood-brain barrier penetration or receptor binding .

- N2-Substituent: A 4-(trifluoromethoxy)phenyl group, contributing strong electron-withdrawing properties and metabolic stability due to the trifluoromethoxy moiety .

Properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-22-8-6-11(7-9-22)10-20-14(23)15(24)21-12-2-4-13(5-3-12)25-16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHDDASLZPVJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors . The trifluoromethoxyphenyl group is introduced via nucleophilic aromatic substitution reactions, often using trifluoromethoxybenzene as a starting material . The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the piperidine derivative with oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the trifluoromethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Pharmacological Studies

N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets involved in signaling pathways.

Cancer Research

Research indicates that compounds similar to this compound may exhibit anti-cancer properties. For instance, studies have shown that oxalamides can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Neurological Disorders

The compound's piperidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Investigations into its efficacy in models of neurodegenerative diseases are ongoing, focusing on its neuroprotective effects.

Anti-inflammatory Applications

Given the role of inflammation in various chronic diseases, this compound is being evaluated for its anti-inflammatory properties. Preliminary studies suggest it may modulate inflammatory pathways effectively.

Case Study 1: Cancer Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of oxalamides exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases, which are crucial for cell cycle progression.

Case Study 2: Neuroprotection

In animal models of Alzheimer's disease, compounds structurally related to this compound showed promise in reducing amyloid plaque formation and improving cognitive function. These findings suggest potential therapeutic benefits for neurodegenerative conditions.

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of similar compounds indicated that they could reduce pro-inflammatory cytokine levels in vitro. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pharmacological and physicochemical properties can be inferred by comparing it to oxalamide derivatives reported in the literature. Key analogs include:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity

- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s 4-(trifluoromethoxy)phenyl group (CF3O-) is more polar than the 4-(trifluoromethyl)phenyl (CF3-) group in compound 20 . This may enhance solubility but reduce membrane permeability compared to the latter, which showed antiviral activity against HIV .

- Piperidine Derivatives : The 1-methylpiperidin-4-ylmethyl group in the target compound contrasts with the piperidin-2-ylmethyl-thiazole group in compound 20 . The latter’s thiazole ring likely improves binding to viral proteins, while the target’s methylpiperidine may favor central nervous system targeting.

Physicochemical Properties

- Solubility: The trifluoromethoxy group’s polarity may improve aqueous solubility compared to nonpolar analogs like compound 17 (methoxyphenyl substituents) .

Biological Activity

N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C17H19F3N2O3

- IUPAC Name : this compound

This compound features a piperidine ring, a trifluoromethoxy group, and an oxalamide moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act on:

- Protein Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.

- Receptor Modulation : It may modulate the activity of certain receptors that play roles in neurotransmission and other physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Case Study : A study on leukemia cells indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values in the low micromolar range).

-

Neuroprotective Effects :

- The compound has shown potential neuroprotective properties in models of neurodegeneration, possibly through modulation of neuroinflammatory pathways.

-

Anti-inflammatory Activity :

- Preliminary data suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in leukemia cells | |

| Neuroprotection | Reduces neuronal cell death | |

| Anti-inflammatory | Decreases levels of TNF-alpha |

Research Findings

Recent studies have explored the biological implications of this compound:

- A study published in a peer-reviewed journal highlighted its effectiveness against specific cancer types, demonstrating a mechanism involving the inhibition of c-Myc-Max dimerization, which is critical for tumor growth and survival .

- Another investigation focused on its neuroprotective effects, where it was found to mitigate oxidative stress-induced neuronal damage in vitro .

Q & A

Q. What are the optimized synthetic routes for N1-((1-methylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can reaction conditions be tailored to minimize dimerization?

- Methodological Answer : Synthesis typically involves sequential coupling of activated oxalyl chloride intermediates with amines. For example, (compound 16) highlights stepwise reactions using (4-hydroxybenzoyl)phenyl and methoxyphenethyl amines, achieving 35–52% yields. To minimize dimerization (e.g., 23% dimer in compound 16), use stoichiometric control of reactants and low-temperature coupling. Purification via silica gel chromatography or recrystallization improves product integrity . Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) and reaction time can further suppress side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., trifluoromethoxy aromatic signals at δ 7.4–7.8 ppm) and carbonyl carbons (δ 160–170 ppm). and validate stereochemistry and substituent positions via splitting patterns and coupling constants .

- LC-MS/HRMS : Confirms molecular weight (e.g., APCI+ m/z 457.90 for a related oxalamide) and detects impurities. Purity >95% via HPLC (e.g., 97.7% in compound 20) ensures reproducibility .

- Elemental Analysis : Validates empirical formulas, especially for novel analogs .

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethoxy substituent influence receptor binding affinity in oxalamide derivatives?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability while introducing steric bulk. In , substitution at the 4-position of the phenyl ring improved antiviral activity by optimizing hydrophobic interactions with HIV gp120. Computational modeling (e.g., Glide docking) can map steric clashes or favorable π-stacking with aromatic residues in target proteins. Compare analogs with -OCH3 vs. -OCF3 to isolate electronic effects .

Q. What computational docking strategies are suitable for predicting the binding mode of this compound to biological targets like HIV gp120?

- Methodological Answer : Use the Glide docking algorithm ( ), which combines systematic ligand sampling with OPLS-AA force field scoring. For rigid targets like gp120, Glide achieves <1 Å RMSD accuracy in 50% of cases. Preprocess the protein structure by removing crystallographic water and optimizing protonation states. Validate poses via molecular dynamics (MD) simulations to assess binding stability .

Q. How can metabolic stability be evaluated for this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation. Monitor parent compound depletion via LC-MS.

- Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., piperidine N-demethylation) or glucuronidation products.

- In vivo PK studies : Administer intravenously/orally to rodents and collect plasma samples. Calculate AUC, t1/2, and bioavailability. ’s NOEL (100 mg/kg/day in rats) guides dose selection for toxicity screening .

Q. What strategies exist for resolving stereoisomers in piperidine-containing oxalamides?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. achieved diastereomer resolution (1:20 ratio) via HPLC .

- Crystallization : Exploit differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures).

- Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis (e.g., Rhodium/PhthalaPhos in ) to control piperidine stereochemistry .

Data Contradictions and Validation

- Synthetic Yields : reports 35–52% yields for similar oxalamides, while achieved 56% for a complex analog. Optimize by adjusting coupling reagents (e.g., HATU vs. EDCI) and reaction scales .

- Metabolic Pathways : ’s NOEL (100 mg/kg/day) for oxalamides contrasts with faster clearance in piperidine-based drugs (). Validate species-specific metabolism using human hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.